

XM462: A Technical Guide to a Potent Dihydroceramide Desaturase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **XM462**, a potent inhibitor of dihydroceramide desaturase 1 (DES1). It details its chemical properties, mechanism of action, and its effects on cellular processes, particularly in the context of sphingolipid metabolism and apoptosis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Properties of XM462

XM462 is a ceramide-based small molecule inhibitor.[1] Its key chemical and physical properties are summarized in the table below.



Property	Value	Reference	
CAS Number	1045857-53-1	[1]	
Chemical Formula	C25H51NO3S	[1]	
Molecular Weight	445.75 g/mol	[1]	
Exact Mass	445.3590	[1]	
IUPAC Name	N-((2S,3S)-1,3-dihydroxy-4- (tridecylthio)butan-2- yl)octanamide		
Synonyms	XM-462, XM 462	[1]	
Appearance	Solid powder	[1]	
Purity	>98%	[1]	
Storage Conditions	Dry, dark, and at 0 - 4°C for short term	[1]	
SMILES Code	CCCCCCC(NINVALID- LINK CSCCCCCCCCCCCCC">C@ HCO)=O	IK CCCCCCCCCC">C@	
InChI Key	FOIBJHCOSKEGLA- BJKOFHAPSA-N	[1]	

Mechanism of Action and Biological Activity

XM462 functions as a potent inhibitor of dihydroceramide desaturase 1 (DES1), a key enzyme in the de novo sphingolipid biosynthesis pathway.[2][3] DES1 is responsible for introducing a 4,5-trans double bond into dihydroceramide to form ceramide.[3][4] Inhibition of DES1 by **XM462** leads to the intracellular accumulation of dihydroceramides and a corresponding decrease in the levels of ceramides.[2]

This alteration of the cellular sphingolipidome has significant downstream effects on cell fate. The balance between pro-apoptotic ceramide and its precursor, dihydroceramide, is critical for







regulating cell survival and apoptosis.[5] Dihydroceramides have been shown to inhibit the formation of ceramide channels in the mitochondrial outer membrane, a key event in the initiation of apoptosis.[5]

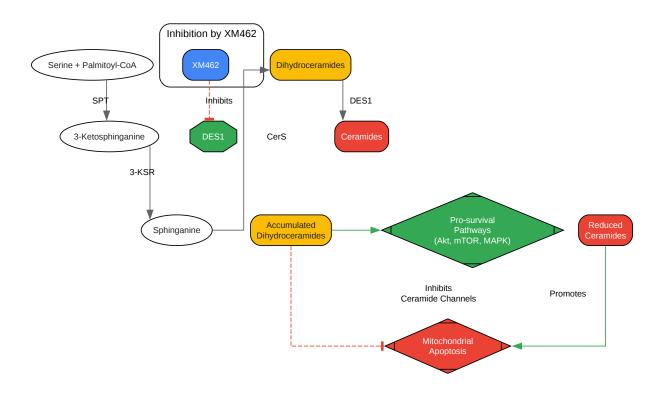
Studies have shown that **XM462** and its analogs can reduce cell viability and induce apoptosis in various cancer cell lines, including A549 (human lung carcinoma) and HCT116 (human colon carcinoma) cells.[6] The pro-apoptotic effects of **XM462** are linked to its ability to shift the cellular balance towards dihydroceramide accumulation.

Furthermore, the inhibition of DES1 has been observed to activate pro-survival signaling pathways, including the Akt/PKB, mTOR, and MAPK pathways, as a potential cellular response to the altered sphingolipid composition.[1][4][7]

Signaling Pathway

The following diagram illustrates the central role of DES1 in sphingolipid metabolism and the impact of its inhibition by **XM462** on downstream signaling pathways leading to apoptosis.





Click to download full resolution via product page

Caption: XM462 inhibits DES1, altering sphingolipid metabolism and impacting apoptosis.

Experimental Protocols

The following are representative protocols for assessing the activity of **XM462**. These are generalized from published methodologies and may require optimization for specific experimental conditions.

In Vitro Dihydroceramide Desaturase (DES1) Assay



This assay measures the activity of DES1 in a cell-free system, typically using liver microsomes as an enzyme source.

Materials:

- Rat liver microsomes
- XM462 stock solution (in an appropriate solvent, e.g., DMSO)
- N-Octanoyl-[4,5-3H]-D-erythro-dihydrosphingosine (radiolabeled substrate)
- Unlabeled N-Octanoyl-D-erythro-dihydrosphingosine
- NADH
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
- C18 solid-phase extraction columns
- Scintillation counter and fluid

Procedure:

- Prepare reaction mixtures containing reaction buffer, NADH, and varying concentrations of XM462 or vehicle control.
- Add rat liver microsomes to the reaction mixtures and pre-incubate for a specified time at 37°C.
- Initiate the reaction by adding a mixture of radiolabeled and unlabeled dihydrosphingosine substrate.
- Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C. The reaction time should be within the linear range of the assay.[8]
- Stop the reaction by adding a quenching solution (e.g., methanol).



- Separate the tritiated water produced during the desaturation reaction from the labeled substrate using C18 columns.[8]
- Quantify the amount of tritiated water using a scintillation counter.
- Calculate the percentage of DES1 inhibition by comparing the activity in the presence of XM462 to the vehicle control.

Cell Viability Assay in A549 Cells

This protocol assesses the cytotoxic effects of **XM462** on the A549 human lung carcinoma cell line.

Materials:

- A549 cells
- Complete culture medium (e.g., RPMI-1640 with 10% FBS and penicillin/streptomycin)
- XM462 stock solution
- 96-well microtiter plates
- CellTiter-Blue® Cell Viability Assay reagent (or similar resazurin-based reagent)
- Plate reader capable of fluorescence measurement

Procedure:

- Seed A549 cells into a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight.[9]
- Treat the cells with a serial dilution of XM462 or vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).
- Incubate the cells for a desired period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.[9]
- Add the CellTiter-Blue® reagent to each well according to the manufacturer's instructions.[9]



- Incubate for an additional 1-4 hours.
- Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation, 590 nm emission).
- Calculate cell viability as a percentage of the vehicle-treated control cells.

Summary of Quantitative Data

The following table summarizes key quantitative data related to the activity of **XM462**.

Parameter	Value	Cell/System	Reference
IC ₅₀ (in vitro)	8.2 μΜ	Rat liver microsomes	[2]
IC ₅₀ (in cells)	0.78 μΜ	Jurkat A3 cells	[2]
Inhibition Type	Mixed-type	In vitro	[2]
Ki	2 μΜ	In vitro	[2]
α	0.83	In vitro	[2]

Conclusion

XM462 is a valuable research tool for studying the role of dihydroceramide desaturase and the broader implications of sphingolipid metabolism in cellular health and disease. Its potent and specific inhibitory activity makes it a suitable probe for dissecting the signaling pathways regulated by the balance of dihydroceramides and ceramides. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate **XM462** into their studies and further explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. Ablation of dihydroceramide desaturase confers resistance to etoposide-induced apoptosis in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ablation of Dihydroceramide Desaturase Confers Resistance to Etoposide-Induced Apoptosis In Vitro | PLOS One [journals.plos.org]
- 5. Dihydroceramide hinders ceramide channel formation: Implications on apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Deoxy-3,4-dehydro analogs of XM462. Preparation and activity on sphingolipid metabolism and cell fate PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-EPMC3439484 Ablation of dihydroceramide desaturase confers resistance to etoposide-induced apoptosis in vitro. - OmicsDI [omicsdi.org]
- 8. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide -PMC [pmc.ncbi.nlm.nih.gov]
- 9. AID 459 Cell Viability (Cytotoxicity) Assay (A549 cells) PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [XM462: A Technical Guide to a Potent Dihydroceramide Desaturase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366862#xm462-cas-number-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com